molecular formula C31H33NO6 B14956898 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14956898
M. Wt: 515.6 g/mol
InChI Key: IPRBAVHFEKFSKR-UHFFFAOYSA-N
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Description

The compound 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Properties

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C31H33NO6/c1-18-23-14-25-26(20-7-9-22(36-3)10-8-20)17-37-28(25)19(2)29(23)38-30(34)24(18)15-27(33)32-13-12-31(35)11-5-4-6-21(31)16-32/h7-10,14,17,21,35H,4-6,11-13,15-16H2,1-3H3

InChI Key

IPRBAVHFEKFSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)N5CCC6(CCCCC6C5)O

Origin of Product

United States

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